赖氨酸-天冬氨酸

描述

Synthesis Analysis

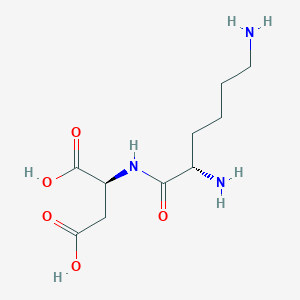

The synthesis of Lys-Asp involves the aspartate-family pathway, which leads to the production of four key essential amino acids: Lys, Met, Thr, and Ile . Lysine and methionine are the most limiting amino acids in cereals and legumes crops, respectively . The metabolic pathways of these four essential amino acids and their interactions with regulatory networks have been well characterized .Molecular Structure Analysis

The molecular structure of Lys-Asp is characterized by its molecular formula C10H19N3O5, with an average mass of 261.275 Da and a monoisotopic mass of 261.132477 Da . It has two defined stereocentres .Chemical Reactions Analysis

A study has shown that an isopeptide bond can form spontaneously between the side chains of Lys and Asp . This bond formation is autocatalytic and has been observed in certain bacterial cell-surface proteins .Physical And Chemical Properties Analysis

Lys-Asp has a density of 1.3±0.1 g/cm3, a boiling point of 541.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It has a molar refractivity of 62.1±0.3 cm3, and a molar volume of 196.9±3.0 cm3 . It also has a polar surface area of 156 Å2 and a polarizability of 24.6±0.5 10-24 cm3 .科学研究应用

在植物食品和饲料中的营养重要性

- 包括赖氨酸在内的 Asp 家族途径对于合成赖氨酸、苏氨酸、蛋氨酸和异亮氨酸等必需氨基酸至关重要。这些氨基酸不能被人和单胃牲畜自然合成,必须在它们的饮食中补充。赖氨酸尤其重要,因为它在谷物中的含量有限,而谷物是植物食品和饲料的主要来源。代谢工程可以提高种子中的赖氨酸水平,尽管它可能会影响种子的发芽和植物中与能量相关的代谢物 (Galili,2011 年)。

用于抑制 Clan CD 半胱氨酸蛋白酶的氮杂肽迈克尔受体

- 氮杂肽迈克尔受体,包括氮杂天冬氨酸衍生物,已显示出作为 Clan CD 半胱氨酸蛋白酶抑制剂的有效性。氮杂天冬氨酸衍生物特异性靶向半胱天冬酶,而氮杂赖氨酸衍生物有效抑制其他酶,如牙龈蛋白酶 K 和梭菌蛋白酶。这些抑制剂表现出高特异性和效力,与其他蛋白酶的交叉反应最小 (Doğan Ekici 等人,2004 年)。

在植物免疫和应激反应中的作用

- 源自天冬氨酸的氨基酸,包括赖氨酸,在植物免疫中发挥着重要作用。与源自天冬氨酸的氨基酸生物合成相关的基因突变会极大地影响植物对各种病原体的抗性。例如,赖氨酸分解代谢产生哌啶酸,这是一种重要的免疫信号,可以增强植物防御反应并调节系统获得性抗性 (Zeier,2013 年)。

增强蛋白质组学研究中的蛋白质序列覆盖率

- 在蛋白质组学中,使用包括赖氨酸-C 和天冬氨酸-N 在内的多种酶消化可以增加蛋白质序列覆盖率。这种方法对于分析诸如血浆之类的复杂样品非常有益,因为它允许检测重叠但不同的蛋白质组,并提高蛋白质鉴定的确定性 (Choudhary 等人,2003 年)。

用于基因递送的多聚复合物系统的开发

- 用于基因递送的多聚复合物系统的开发已利用赖氨酸作为聚(乙二醇)-b-阳离子聚(N-取代天冬酰胺)氨基酸序列中的 DNA 锚定部分。这种方法导致多聚复合物具有更高的稳定性和高转染效率,表明赖氨酸-天冬氨酸序列在基因治疗应用中的潜力 (Miyata 等人,2007 年)。

未来方向

作用机制

Target of Action

H-Lys-Asp-OH, also known as Lys-Asp, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Mode of Action

It is known that peptides can interact with a variety of targets, including enzymes, receptors, and other proteins, to modulate their function .

Biochemical Pathways

Lysine (Lys) residues in proteins undergo a wide range of reversible post-translational modifications (PTMs), which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization . Aspartic acid (Asp), on the other hand, is involved in peptide hydrolysis, a process that has been implicated in a wide range of biological, biotechnological, and industrial applications . Therefore, the Lys-Asp peptide could potentially affect these biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that peptide half-life in plasma generally correlates with the n-termini residue . Peptides with N-termini residues of Met, Ser, Ala, Thr, Val, or Gly typically have longer half-lives, whereas Phe, Leu, Asp, Lys, or Arg at N-termini tend to yield shorter half-lives . This suggests that the bioavailability of Lys-Asp could be influenced by these factors.

Result of Action

Given the roles of lys and asp in protein modifications and peptide hydrolysis, it is plausible that lys-asp could influence these processes, potentially leading to changes in protein function, cellular signaling, and other biological processes .

属性

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-6(12)9(16)13-7(10(17)18)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOWSLJGLSUOME-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Lys-Asp | |

CAS RN |

20556-18-7 | |

| Record name | Lysylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Lys-Asp?

A1: The molecular formula of Lys-Asp is C6H12N2O5, and its molecular weight is 192.17 g/mol.

Q2: Are there any spectroscopic data available for Lys-Asp?

A2: While the provided research papers don't delve into detailed spectroscopic characterization of Lys-Asp itself, [] mentions the use of nuclear magnetic resonance (NMR) spectroscopy to study the conformations of cyclic dipeptides including H-Lys-Asp-OH. This technique helps determine the three-dimensional structure and dynamics of molecules in solution. Additionally, circular dichroism (CD) spectroscopy was also employed to analyze the conformations of these cyclic dipeptides. []

Q3: How do structural modifications to Lys-Asp affect its biological activity?

A3: Research suggests that modifications to Lys-Asp, particularly the addition of hydrophobic hydrocarbon chains, can significantly influence its biological activity. For instance, derivatives like Lys(Z)-Asp(OC4H9)-OC4H9 (6e) and C15H31CO-Lys(Z)-Asp (4c) exhibited notable lipolytic activity in rat fat cells. [] The presence of these hydrophobic chains appears to enhance the interaction with biological membranes, influencing the peptide's ability to induce lipolysis. []

Q4: What is the significance of charge groups in Lys-Asp derivatives for their lipolytic activity?

A4: Charge groups within Lys-Asp derivatives seem crucial for their lipolytic action. [] While the exact mechanism remains unclear, it is suggested that these charged groups might interact with specific receptors or signaling molecules involved in the lipolysis pathway.

Q5: Can you elaborate on the role of Lys-Asp sequences in growth-hormone-mediated lipolysis?

A5: Research has shown that Lys-Asp can both induce lipolysis and inhibit growth-hormone-mediated lipolysis, albeit with weak potency. [] Certain derivatives, like C15H31CO-Lys-Asp(OMe)-OMe (3c), demonstrated strong inhibitory effects on growth-hormone-mediated lipolysis without exhibiting any lipolytic activity themselves. [] This suggests a potential interaction with growth hormone receptors or downstream signaling pathways, ultimately modulating the lipolytic response.

Q6: How do cyclic analogues of peptides containing the Lys-Asp sequence compare to their linear counterparts in terms of potency and selectivity for melanocortin receptors?

A6: Introducing conformational constraints through cyclization can significantly impact the activity and selectivity of peptides at melanocortin receptors. Notably, the cyclic alpha-MSH analogue Ac-c[Cys-Glu-His-D-Phe-Arg-Trp-D-Cys]-Pro-Pro-Lys-Asp-NH(2) (compound 5) exhibited high selectivity for the human MC5R receptor, showcasing a 560-fold higher selectivity compared to the MC3R and 1000-fold higher than the MC4R. [] Such enhanced selectivity arising from cyclization highlights the importance of conformational flexibility in receptor binding and activation.

Q7: What are the known biological activities of Lys-Asp and its derivatives?

A7: Lys-Asp and its derivatives have demonstrated a range of biological activities, primarily focusing on:

- Lipolysis: As mentioned earlier, Lys-Asp and specific derivatives can induce lipolysis or modulate growth-hormone-mediated lipolysis in fat cells. [] This has implications for potential therapeutic applications in metabolic disorders.

- Immunomodulation: Studies have explored the immunomodulatory effects of oligopeptides containing the Lys-Asp sequence, particularly in the context of thymopoietin fragments. These peptides have shown potential in influencing T-cell function and immune responses. [, , , ]

Q8: What are the potential applications of Lys-Asp-containing peptides in the treatment of diseases?

A8: While still in research phases, Lys-Asp-containing peptides show promise in addressing various conditions:

- Metabolic Disorders: The lipolytic activity of certain Lys-Asp derivatives could be leveraged for treating obesity and related metabolic disorders by promoting the breakdown of stored fats. []

- Immunodeficiencies: Oligopeptides like TP-3 (Arg-Lys-Asp) have shown potential in reducing the immunosuppressive effects of certain drugs and enhancing T cell activity, suggesting potential applications in treating immunodeficiency disorders. []

- Cancer: The immunomodulatory effects of Lys-Asp-containing peptides, particularly their influence on T-cell function, hold potential for development as immunotherapeutic agents for cancer treatment. [, , ]

Q9: What is the significance of the Lys-Asp sequence in thymopoietin, and how do its fragments, like TP-3 and TP-5, exert their immunomodulatory effects?

A9: The Lys-Asp sequence is found within the active site of thymopoietin, a hormone playing a vital role in T cell differentiation and function. [, ] Fragments like TP-3 (Arg-Lys-Asp) and TP-5 (Arg-Lys-Asp-Val-Tyr), encompassing this sequence, have been shown to exhibit immunomodulatory activity, potentially by mimicking the effects of thymopoietin. [, , , ] Although the exact mechanisms remain under investigation, they are believed to interact with specific receptors on T cells, influencing their maturation, proliferation, and cytokine production. [, ]

Q10: What is known about the stability of Lys-Asp and its impact on potential therapeutic applications?

A10: While specific data on the stability of Lys-Asp itself are limited in the provided research, one study using tritiated thymopoietin32-36 (TP5) demonstrated rapid degradation of the pentapeptide in human plasma, with an approximate half-life of 30 seconds. [] This rapid degradation highlights the need for strategies to enhance the stability of Lys-Asp-containing peptides for therapeutic applications. This could involve modifications to the peptide backbone, encapsulation within delivery systems, or alternative administration routes to bypass systemic degradation.

Q11: Have computational methods been employed in the study of Lys-Asp and its derivatives?

A11: Yes, computational studies have played a role in understanding the structure and interactions of molecules containing the Lys-Asp sequence. [, , ] Molecular modeling techniques, particularly molecular dynamics (MD) simulations, have been employed to investigate the conformational behavior of transmembrane domains in viral envelope glycoproteins containing Lys-Asp motifs. [] These simulations provide valuable insights into how these proteins interact within a lipid bilayer environment, potentially influencing viral fusion mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Piperazinecarboxylic acid, 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-, 1,1-dimethylethyl ester](/img/structure/B3250767.png)

![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)

![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)